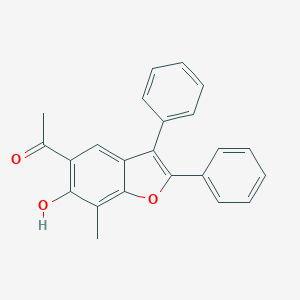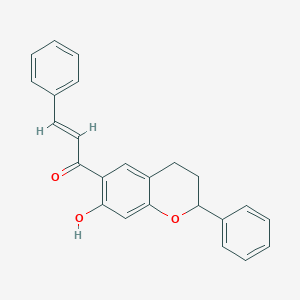
N-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)-2-phenylacetamide, commonly known as CMPS, is a sulfonamide-based compound that has been widely used in scientific research for its pharmacological properties. CMPS is a white crystalline powder that is soluble in dimethyl sulfoxide and ethanol but insoluble in water. This compound has been found to exhibit a wide range of biological activities, making it a valuable tool in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of CMPS is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. CMPS has also been found to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. The exact mechanism of action of CMPS in its anti-tumor and neuroprotective effects is still under investigation.
Biochemical and Physiological Effects:
CMPS has been found to have a range of biochemical and physiological effects. In animal studies, CMPS has been shown to reduce inflammation, pain, and fever. CMPS has also been found to inhibit the growth of cancer cells and protect neurons from damage. Additionally, CMPS has been found to have a low toxicity profile, making it a safe compound for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CMPS is its wide range of biological activities, making it a valuable tool in the field of medicinal chemistry. Additionally, CMPS has a low toxicity profile, making it safe for use in scientific research. However, one limitation of CMPS is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the exact mechanism of action of CMPS is still not fully understood, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for research on CMPS. One area of research is the development of more efficient synthesis methods to increase the yield and purity of CMPS. Additionally, further studies are needed to fully understand the mechanism of action of CMPS and its potential therapeutic applications. Another area of research is the development of novel derivatives of CMPS with improved pharmacological properties. Overall, CMPS is a promising compound with a wide range of potential applications in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of CMPS involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methoxyaniline, followed by the addition of phenylacetic acid under basic conditions. The resulting product is then purified through recrystallization to obtain pure CMPS. The synthesis of CMPS has been optimized to increase its yield and purity, making it more accessible for scientific research.
Applications De Recherche Scientifique
CMPS has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases. CMPS has also been shown to possess anti-tumor activity, making it a potential chemotherapeutic agent. Additionally, CMPS has been found to have a neuroprotective effect, making it a potential treatment for neurodegenerative diseases.
Propriétés
Formule moléculaire |
C21H18ClNO4S |
|---|---|
Poids moléculaire |
415.9 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C21H18ClNO4S/c1-27-19-11-9-18(10-12-19)23(21(24)15-16-5-3-2-4-6-16)28(25,26)20-13-7-17(22)8-14-20/h2-14H,15H2,1H3 |
Clé InChI |
OYWHVTYLMDBXBZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
COC1=CC=C(C=C1)N(C(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283967.png)

![1,3-bis(4-chlorophenyl)-2-thioxo-1,2,3,5,6,7-hexahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283969.png)

![5-[1,3-bis(4-methylphenyl)-4-oxo-2-thioxo-1,3,4,4a,5,10a-hexahydro-2H-chromeno[2,3-d]pyrimidin-5-yl]-1,3-bis(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283972.png)
![6-(4-methoxyphenyl)-9-methyl-2,3,5-triphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B283973.png)

![2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene](/img/structure/B283978.png)

![2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283981.png)
![N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B283984.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283985.png)

![2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene](/img/structure/B283990.png)
